Z-Lys-OMe hydrochloride basic properties
Z-Lys-OMe hydrochloride basic properties
An In-depth Technical Guide to Z-Lys-OMe Hydrochloride for Researchers and Drug Development Professionals
Introduction
Z-Lys-OMe hydrochloride is a chemically protected derivative of the amino acid L-lysine. In this compound, specific functional groups—the α-amino, ε-amino, or carboxyl groups—are masked to allow for controlled, site-specific reactions. This makes it a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. Its primary application is as a synthetic intermediate for the precise construction of peptides and other complex organic molecules that may serve as enzyme substrates, inhibitors, or novel therapeutic agents.[1][2]
This guide provides a comprehensive overview of the basic properties, applications, and experimental considerations for Z-Lys-OMe hydrochloride, with a focus on its most common isomeric form used in research.
Isomeric Forms
It is critical for researchers to distinguish between the two primary isomeric forms of Z-Lys-OMe hydrochloride, as the position of the Carbobenzoxy (Z) protecting group dictates its synthetic utility.
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Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe • HCl): This is the most common form used in peptide synthesis. The ε-amino group on the side chain is protected by the Z group, while the α-amino group is free (as the hydrochloride salt) and available for peptide bond formation.
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Nα-Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe • HCl): In this isomer, the α-amino group is protected by the Z group. This form is used when a reaction or modification is desired at the ε-amino group of the side chain.
This guide will primarily focus on Nε-Z-L-lysine methyl ester hydrochloride (CAS: 27894-50-4), the key intermediate for N-terminal peptide chain elongation.
Core Properties and Specifications
The fundamental chemical and physical properties of Nε-Z-L-lysine methyl ester hydrochloride are summarized below.
Chemical and Physical Data
Quantitative data for the compound are presented in the tables below for easy reference and comparison.
| Identifier | Value | Source(s) |
| IUPAC Name | Methyl N6-[(benzyloxy)carbonyl]-L-lysinate hydrochloride | TCI Chemicals |
| Synonyms | H-Lys(Z)-OMe • HCl, Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | TCI Chemicals |
| CAS Number | 27894-50-4 | TCI Chemicals |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | Sigma-Aldrich |
| Molecular Weight | 330.81 g/mol | Sigma-Aldrich |
| Physical Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid. | TCI Chemicals |
| Purity | ≥95.0% to ≥97.5% (HPLC) | TCI Chemicals, Sigma-Aldrich |
| Melting Point | 114.0 - 118.0 °C | TCI Chemicals |
| Optical Rotation | [α]20/D +13.0° to +17.0° (c=1 in water) | TCI Chemicals, Sigma-Aldrich |
| Storage | Store at 4°C, sealed away from moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | MedChemExpress |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Soluble | TCI Chemicals |
| Dimethylformamide (DMF) | Soluble | BenchChem |
| Dimethyl sulfoxide (DMSO) | Soluble (up to 200 mg/mL with sonication) | MedChemExpress |
| Methanol (MeOH) | Soluble | TCI Chemicals |
Applications in Research and Drug Development
Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone reagent for the synthesis of peptides and peptidomimetics with potential biological activities.
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Peptide Synthesis: It is a fundamental building block in solution-phase peptide synthesis (SPPS). The protected side chain prevents unwanted reactions, while the free α-amino group serves as a nucleophile for coupling with an N-protected amino acid to elongate a peptide chain.
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Drug Discovery: Researchers use this compound to construct peptides investigated as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. The lysine side chain is often a key site for post-translational modifications or for attaching drug moieties.
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Enzyme Substrate Synthesis: It is used to create specific peptide sequences that act as substrates for enzymes like proteases (e.g., trypsin) and kinases, enabling the study of enzyme activity and kinetics.[1]
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Bioconjugation: The lysine residue, once deprotected, provides a reactive handle for conjugating peptides to other molecules, such as fluorescent dyes, polymers, or drug delivery systems.
Experimental Protocols
The following is a representative protocol for a standard solution-phase dipeptide synthesis using H-Lys(Z)-OMe • HCl and an N-protected amino acid (e.g., Boc-Ala-OH).
Materials
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Boc-Ala-OH (1.0 equivalent)
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H-Lys(Z)-OMe • HCl (1.0 equivalent)
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1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: Synthesis of Boc-Ala-Lys(Z)-OMe
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Neutralization: Dissolve H-Lys(Z)-OMe • HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
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Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
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Coupling: Filter the activated Boc-Ala-OH solution to remove the DCU precipitate directly into the neutralized H-Lys(Z)-OMe solution at 0°C.
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Reaction: Allow the combined reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Workup:
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Filter the reaction mixture to remove any further DCU precipitate.
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Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure product, Boc-Ala-Lys(Z)-OMe.
Visualizations: Workflows and Logical Relationships
Diagrams created with Graphviz are provided below to illustrate key processes and concepts involving Z-Lys-OMe hydrochloride.
Workflow for Dipeptide Synthesis
Role in Drug Discovery Pipeline
